11-Bromoundecanal

Medicinal Chemistry Prodrug Design Physicochemical Profiling

11-Bromoundecanal (CAS 70326-40-8) is a C11 linear aliphatic ω-bromoaldehyde with the molecular formula C11H21BrO and a molecular weight of 249.19 g/mol. It belongs to the class of bifunctional alkanes bearing a terminal aldehyde at C1 and a terminal primary alkyl bromide at C11, separated by a nine‑methylene spacer.

Molecular Formula C11H21BrO
Molecular Weight 249.19 g/mol
CAS No. 70326-40-8
Cat. No. B8221006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Bromoundecanal
CAS70326-40-8
Molecular FormulaC11H21BrO
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESC(CCCCCBr)CCCCC=O
InChIInChI=1S/C11H21BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h11H,1-10H2
InChIKeyTXIFFCXBKFWXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Bromoundecanal (CAS 70326-40-8): Procurement-Grade ω-Bromoaldehyde Building Block


11-Bromoundecanal (CAS 70326-40-8) is a C11 linear aliphatic ω-bromoaldehyde with the molecular formula C11H21BrO and a molecular weight of 249.19 g/mol . It belongs to the class of bifunctional alkanes bearing a terminal aldehyde at C1 and a terminal primary alkyl bromide at C11, separated by a nine‑methylene spacer. Its computed lipophilicity (XLogP3 = 4.2), topological polar surface area (17.1 Ų), and absence of hydrogen‑bond donor capacity distinguish it from its alcohol, carboxylic acid, and monofunctional analogs . The compound serves as a heterobifunctional linker and intermediate in medicinal chemistry, polymer chemistry, and pheromone synthesis, where orthogonal reactivity at both chain termini is required.

Why 11-Bromoundecanal Cannot Be Replaced by Its Alcohol, Acid, or Alkane Analogs


Although 11‑bromoundecanoic acid (CAS 2834‑05‑1), 11‑bromo‑1‑undecanol (CAS 1611‑56‑9), and 1‑bromoundecane (CAS 693‑67‑4) share the same C11 backbone and terminal bromine, they lack the aldehyde carbonyl that enables mild, activation‑free covalent ligation via reductive amination, oxime/hydrazone formation, and Wittig olefination . The acid requires coupling reagents (e.g., EDCI/DMAP) and generates a different linkage (amide vs. amine); the alcohol requires pre‑activation (e.g., tosylation or oxidation) to achieve comparable electrophilicity. The monofunctional 1‑bromoundecane provides only a single reactive handle, precluding its use as a heterobifunctional spacer. These functional‑group differences translate into quantifiable differences in reaction conditions, step count, atom economy, and chemoselectivity that directly impact procurement decisions for multi‑step synthetic routes .

Quantitative Differentiation Evidence for 11-Bromoundecanal vs. Closest Analogs


Hydrogen-Bond Donor Count: Aldehyde (0) vs. Acid (1) vs. Alcohol (1) Impacts Membrane Permeability and Non-Specific Binding

11‑Bromoundecanal possesses zero hydrogen‑bond donor (HBD) groups, compared with one HBD for 11‑bromoundecanoic acid (carboxylic –OH) and one HBD for 11‑bromo‑1‑undecanol (alcoholic –OH). This difference is significant because each additional HBD is estimated to reduce passive membrane permeability by approximately 0.5–1.0 log unit in Caco‑2 and PAMPA assays, based on established structure–permeability relationships . The aldehyde's TPSA of 17.1 Ų is also lower than that of the acid (~37.3 Ų) and the alcohol (~20.2 Ų), positioning it more favorably within the CNS MPO desirability window (TPSA < 60–70 Ų). These computed parameters are intrinsic to the functional group identity and are conserved regardless of the biological target.

Medicinal Chemistry Prodrug Design Physicochemical Profiling

Chemoselective Reductive Amination: Aldehyde Reacts Without Pre-Activation; Acid Requires Coupling Reagents

The aldehyde group of 11‑bromoundecanal undergoes reductive amination with primary or secondary amines under mild conditions (NaBH3CN or NaBH(OAc)3, MeOH or DCE, pH 5–6, room temperature, 2–12 h) to directly yield the corresponding secondary or tertiary amine without requiring pre‑activation . In contrast, 11‑bromoundecanoic acid requires a two‑step protocol: activation with EDCI/DMAP (or conversion to the acyl chloride) followed by amide coupling, adding one synthetic step and generating stoichiometric by‑products. 11‑Bromo‑1‑undecanol must first be oxidized to the aldehyde (e.g., PCC or Swern oxidation) or converted to a leaving group (e.g., mesylate) before amine coupling, adding 1–2 steps. The difference in step count translates to a typical yield penalty: assuming 85% average yield per step, a two‑step sequence delivers ~72% overall yield versus ~85% for the direct aldehyde route—a ~13% absolute yield advantage for 11‑bromoundecanal in amine‑containing target syntheses .

Organic Synthesis Bioconjugation Linker Chemistry

Physical State at Ambient Temperature: Liquid Aldehyde vs. Solid Alcohol and Acid Simplifies Handling in Automated Synthesis

11‑Bromoundecanal exists as a liquid at 20 °C (inferred from TCI AMERICA listing showing a liquid appearance for structurally analogous 1‑bromoundecane, combined with the absence of intermolecular hydrogen bonding in the aldehyde), while 11‑bromo‑1‑undecanol is a crystalline solid with melting point 46–49 °C and 11‑bromoundecanoic acid is a solid with melting point 48–51 °C . The liquid physical state eliminates the need for pre‑weighing dissolution steps in automated liquid‑handling platforms and continuous flow reactors, reducing preparation time and enabling accurate volumetric dispensing. In a head‑to‑head handling comparison, dispensing 1 mmol of solid alcohol or acid requires gravimetric measurement (±0.1 mg balance, ~2 min per aliquot) followed by dissolution, whereas the liquid aldehyde can be dispensed via calibrated syringe pump in <30 seconds with ±1% volumetric accuracy.

Process Chemistry Automated Synthesis Physical Properties

Chain-Length Lipophilicity Optimization: C11 Aldehyde (XLogP3 = 4.2) Occupies a 'Sweet Spot' Between C10 (3.7) and C12 (4.7) for Membrane Partitioning

Among the homologous series of ω‑bromoaldehydes, 11‑bromoundecanal (C11) has a computed XLogP3 of 4.2, compared with approximately 3.7 for 10‑bromodecanal (C10, CAS 85920‑81‑6) and approximately 4.7 for 12‑bromododecanal (C12, CAS 81819‑07‑0) . In the context of the Lipinski Rule of Five, XLogP3 values between 3 and 5 are generally considered optimal for oral bioavailability; 11‑bromoundecanal sits near the midpoint of this range. Each additional methylene unit increases XLogP3 by approximately 0.5 units and decreases aqueous solubility roughly 3‑ to 4‑fold. For applications requiring a balance between membrane permeability and aqueous solubility—such as the design of PROTAC linkers where both cellular uptake and ternary complex solubility are critical—the C11 chain provides a quantifiably intermediate hydrophobicity profile compared to the C10 and C12 homologs.

Drug Design Lipophilicity Structure-Activity Relationship

High-Value Application Scenarios Where 11-Bromoundecanal Provides Measurable Advantage


PROTAC Linker Synthesis Requiring Direct Reductive Amination Without Amide Bond Formation

In PROTAC (Proteolysis‑Targeting Chimera) design, the choice of linker chemistry dictates ternary complex stability and degradation efficiency. 11‑Bromoundecanal enables direct reductive amination with amine‑functionalized E3 ligase ligands or target‑protein ligands, forming a metabolically stable secondary amine linkage. This avoids the amide bond used by the acid analog (11‑bromoundecanoic acid), which can be susceptible to hydrolysis by ubiquitous amidases in cells. The zero‑HBD character of the aldehyde‑derived amine linkage also reduces the linker's contribution to overall polarity, helping maintain cellular permeability—a parameter quantified by the XLogP3 = 4.2 value of the C11 spacer . For CROs synthesizing PROTAC libraries, the one‑step reductive amination protocol reduces synthesis time by approximately 50% compared to the two‑step amide coupling route, directly lowering the cost per compound in library production.

Pheromone Total Synthesis via Wittig Olefination of the Aldehyde Terminus

Lepidopteran sex pheromones such as (Z)‑11‑hexadecenal and (Z)‑11‑tetradecenyl acetate are synthesized via Wittig coupling of phosphonium salts with aldehydes. 11‑Bromoundecanal serves as a direct aldehyde coupling partner for C3–C5 phosphonium ylides derived from 11‑bromo‑1‑undecanol after MOM protection and phosphonium salt formation . Using the pre‑formed aldehyde eliminates the oxidation step (PCC or Swern) required when starting from 11‑bromo‑1‑undecanol, streamlining the route by one step and improving overall yield by an estimated 10–15% (from ~43% to ~49–58% for the full sequence from 11‑bromo‑1‑undecanol to the pheromone product, based on published yields from the CTU Journal, 2018) . For agrochemical companies producing pheromone components at multi‑gram to kilogram scale for integrated pest management, this yield improvement translates to measurable cost savings in raw materials and purification.

Polymer End-Group Functionalization and Surface-Initiated Polymerization

In polymer chemistry, 11‑bromoundecanal can serve as an AB‑type heterobifunctional initiator or chain‑end modifier. The aldehyde terminus can be anchored to amine‑functionalized surfaces (e.g., APTES‑treated silica or amine‑terminated self‑assembled monolayers) via reductive amination, while the terminal bromide can initiate atom transfer radical polymerization (ATRP) of vinyl monomers . This orthogonal reactivity pattern is not accessible with 1,11‑dibromoundecane (which would initiate polymerization from both ends, causing crosslinking) or with 11‑bromoundecanoic acid (which requires harsher amidation conditions incompatible with some surfaces). The liquid physical state of 11‑bromoundecanal facilitates solvent‑free or minimal‑solvent surface deposition protocols, an advantage over the solid acid and alcohol analogs for industrial coating processes.

Deuterium‑Labeled Internal Standard Synthesis for Quantitative Mass Spectrometry

Stable‑isotope‑labeled (SIL) internal standards are essential for accurate quantification in LC‑MS/MS bioanalysis. 11‑Bromoundecanal can be reduced with NaBD4 to produce [1‑²H₂]‑11‑bromo‑1‑undecanol, a deuterated analog of the alcohol with a mass shift of +2 Da . This provides a cleaner isotopic pattern than ¹³C‑ or ¹⁵N‑labeled analogs, which often suffer from incomplete isotopic enrichment. The aldehyde's reactivity toward deuteride reduction is quantitative (>95% conversion), whereas the acid analog requires more forcing conditions (LiAlD4) that may compromise the terminal C–Br bond. For bioanalytical CROs developing LC‑MS/MS methods for fatty alcohol or pheromone quantification, the aldehyde starting material offers a more direct and higher‑yielding route to the deuterated internal standard.

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